molecular formula C16H12ClNOS B11673586 (2E)-2-{1-[(3-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one

(2E)-2-{1-[(3-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one

Cat. No.: B11673586
M. Wt: 301.8 g/mol
InChI Key: JYHRJLPVXNOAKU-UHFFFAOYSA-N
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Description

(2E)-2-{1-[(3-CHLOROPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound that features a benzothiophene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{1-[(3-CHLOROPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-chloroaniline with benzothiophene-3-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield and purity. The use of continuous flow reactors can also be employed to improve efficiency and scalability. The purification process typically involves recrystallization or chromatography techniques to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{1-[(3-CHLOROPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the benzothiophene core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or benzothiophene core.

Scientific Research Applications

(2E)-2-{1-[(3-CHLOROPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of (2E)-2-{1-[(3-CHLOROPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms on the aromatic ring.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for fluid replacement.

Uniqueness

(2E)-2-{1-[(3-CHLOROPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to its benzothiophene core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H12ClNOS

Molecular Weight

301.8 g/mol

IUPAC Name

2-[N-(3-chlorophenyl)-C-methylcarbonimidoyl]-1-benzothiophen-3-ol

InChI

InChI=1S/C16H12ClNOS/c1-10(18-12-6-4-5-11(17)9-12)16-15(19)13-7-2-3-8-14(13)20-16/h2-9,19H,1H3

InChI Key

JYHRJLPVXNOAKU-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC(=CC=C1)Cl)C2=C(C3=CC=CC=C3S2)O

Origin of Product

United States

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